Cas no 4903-72-4 (1-chloro-4-ethoxyisoquinoline)
1-chloro-4-ethoxyisoquinoline Chemical and Physical Properties
Names and Identifiers
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- 1-chloro-4-ethoxyIsoquinoline
- 1-chloro-4-ethoxyisoquinolin
- OQWIVDUTWDQNJY-UHFFFAOYSA-N
- Isoquinoline, 1-chloro-4-ethoxy-
- CID 86683243
- 1-chloro-4-ethoxyisoquinoline
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- Inchi: 1S/C11H10ClNO/c1-2-14-10-7-13-11(12)9-6-4-3-5-8(9)10/h3-7H,2H2,1H3
- InChI Key: OQWIVDUTWDQNJY-UHFFFAOYSA-N
- SMILES: ClC1C2C=CC=CC=2C(=CN=1)OCC
Computed Properties
- Exact Mass: 207.0450916g/mol
- Monoisotopic Mass: 207.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 22.1
- XLogP3: 3.4
Experimental Properties
- Density: 1.227±0.06 g/cm3(Predicted)
- Melting Point: 109 °C
- Boiling Point: 344.5±22.0 °C(Predicted)
- pka: 1.80±0.31(Predicted)
1-chloro-4-ethoxyisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM229482-1g |
1-Chloro-4-ethoxyisoquinoline |
4903-72-4 | 97% | 1g |
$643 | 2021-08-04 | |
| Alichem | A189009153-1g |
1-Chloro-4-ethoxyisoquinoline |
4903-72-4 | 95% | 1g |
$701.76 | 2023-09-01 | |
| Chemenu | CM229482-1g |
1-Chloro-4-ethoxyisoquinoline |
4903-72-4 | 97% | 1g |
$684 | 2024-07-16 |
1-chloro-4-ethoxyisoquinoline Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 1-chloro-4-ethoxyisoquinoline
1-Chloro-4-Ethoxyisoquinoline (CAS No. 4903-72-4): A Comprehensive Overview
1-Chloro-4-Ethoxyisoquinoline (CAS No. 4903-72-4) is a heterocyclic organic compound that belongs to the isoquinoline family, a class of compounds known for their unique structural and chemical properties. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile applications and intriguing molecular characteristics.
The molecular structure of 1-chloro-4-ethoxyisoquinoline consists of an isoquinoline backbone, which is a bicyclic aromatic system composed of a benzene ring fused with a pyridine ring. The substitution pattern at positions 1 and 4 introduces functional groups that significantly influence its chemical reactivity and physical properties. Specifically, the chlorine atom at position 1 and the ethoxy group at position 4 contribute to the compound's electronic properties, solubility, and potential for further chemical modifications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 1-chloro-4-ethoxyisoquinoline through various routes, including nucleophilic aromatic substitution and coupling reactions. These methods have been optimized to enhance yield, purity, and scalability, making this compound more accessible for research and industrial applications.
In terms of applications, 1-chloro-4-ethoxyisoquinoline has been extensively studied for its potential in drug discovery. Its isoquinoline scaffold is known to exhibit bioactivity against various targets, including enzymes, receptors, and ion channels. For instance, recent studies have highlighted its ability to modulate kinase activity, making it a promising lead compound for anti-cancer drug development.
Beyond pharmacology, 1-chloro-4-ethoxyisoquinoline has also found applications in materials science. Its aromaticity and functional substituents make it a suitable candidate for use in organic electronics, such as in the development of light-emitting diodes (LEDs) and photovoltaic devices. Researchers have explored its role as a building block for constructing conjugated systems with tailored electronic properties.
From an environmental perspective, understanding the fate and toxicity of 1-chloro-4-ethoxyisoquinoline is crucial for its safe handling and application. Studies have been conducted to assess its biodegradation pathways and potential ecological impacts, ensuring that its use aligns with sustainability goals.
In conclusion, 1-chloro-4-ethoxyisoquinoline (CAS No. 4903-72-4) stands as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with ongoing research advancements, continue to unlock new possibilities for its utilization in both academic and industrial settings.
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